N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is an organic compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including optoelectronics, photocatalysis, and photodynamic therapy. The presence of the benzothiadiazole moiety imparts unique photophysical properties to the compound, making it a valuable component in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide typically involves the reaction of 2-chloroacetyl chloride with 2,1,3-benzothiadiazole-4-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding amides, thioethers, or esters.
Oxidation: The benzothiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary or secondary amines, thiols, or alcohols. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic substitution: Amides, thioethers, or esters.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or other reduced derivatives.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide has several scientific research applications, including:
Optoelectronics: Used as a building block for the synthesis of light-emitting diodes and photovoltaic cells due to its unique photophysical properties.
Photocatalysis: Employed in the development of photocatalysts for environmental remediation and organic synthesis.
Photodynamic therapy: Investigated for its potential use in photodynamic therapy for cancer treatment due to its ability to generate reactive oxygen species upon light irradiation.
Coordination chemistry: Acts as a ligand in the formation of coordination compounds with transition metals, which are studied for their catalytic and photophysical properties.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiadiazole moiety can interact with the active sites of enzymes, inhibiting their catalytic activity. Additionally, the compound can generate reactive oxygen species upon light irradiation, leading to oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-4-yl)-4-(benzyloxy)benzamide
- N-(2,1,3-benzothiadiazol-4-yl)thiourea
- N,N’-bis(2,1,3-benzothiadiazol-4-yl)-1-phenylphosphanediamine
Uniqueness
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide is unique due to its chloroacetamide group, which allows for versatile chemical modifications through nucleophilic substitution reactions. This makes it a valuable intermediate for the synthesis of various derivatives with tailored properties for specific applications .
Properties
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3OS/c9-4-7(13)10-5-2-1-3-6-8(5)12-14-11-6/h1-3H,4H2,(H,10,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AATZDKLUXUTSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70360507 |
Source
|
Record name | N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-29-9 |
Source
|
Record name | N-(2,1,3-benzothiadiazol-4-yl)-2-chloroacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70360507 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-N-(2,1,3-benzothiadiazol-4-yl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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